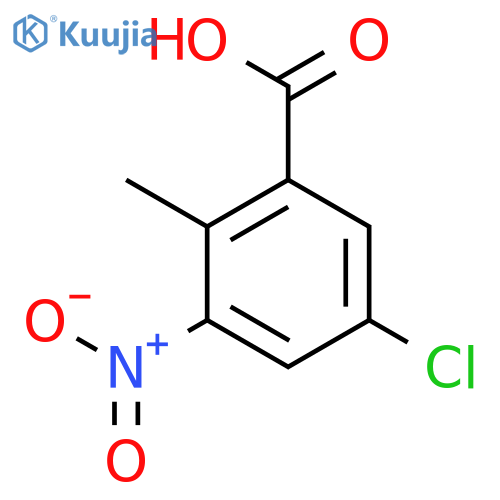

Cas no 154257-81-5 (5-Chloro-2-methyl-3-nitrobenzoic acid)

5-Chloro-2-methyl-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-methyl-3-nitrobenzoic acid

- 5-Chloro-2-Methyl-3-nitro-benzoic acid

- 5-Chloro-3-nitro-o-toluic acid, 3-Carboxy-5-chloro-2-methylnitrobenzene

- KSLZRIXXMKXDEO-UHFFFAOYSA-N

- CM12595

- Benzoic acid, 5-chloro-2-methyl-3-nitro-

-

- MDL: MFCD09036377

- インチ: 1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

- InChIKey: KSLZRIXXMKXDEO-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C(C([H])([H])[H])=C(C(=O)O[H])C=1[H])[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 252

- トポロジー分子極性表面積: 83.1

じっけんとくせい

- 密度みつど: 1.517±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.13 g/l)(25ºC)、

5-Chloro-2-methyl-3-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM157644-10g |

5-chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 95% | 10g |

$1019 | 2022-06-12 | |

| TRC | C995070-250mg |

5-Chloro-2-methyl-3-nitrobenzoic Acid |

154257-81-5 | 250mg |

$ 64.00 | 2023-04-17 | ||

| Alichem | A019065056-5g |

5-Chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 95% | 5g |

850.20 USD | 2021-06-17 | |

| TRC | C995070-10mg |

5-Chloro-2-methyl-3-nitrobenzoic Acid |

154257-81-5 | 10mg |

45.00 | 2021-08-14 | ||

| ChemScence | CS-0047090-1g |

5-Chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 98.64% | 1g |

$117.0 | 2022-04-27 | |

| Apollo Scientific | OR51861-5g |

5-Chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 5g |

£147.00 | 2025-02-20 | ||

| Chemenu | CM157644-10g |

5-chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 95% | 10g |

$1019 | 2021-06-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE259-250mg |

5-Chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 95+% | 250mg |

796CNY | 2021-05-07 | |

| Enamine | EN300-207620-0.25g |

5-chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 95% | 0.25g |

$57.0 | 2023-11-13 | |

| Enamine | EN300-207620-0.05g |

5-chloro-2-methyl-3-nitrobenzoic acid |

154257-81-5 | 95% | 0.05g |

$26.0 | 2023-11-13 |

5-Chloro-2-methyl-3-nitrobenzoic acid 関連文献

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

5-Chloro-2-methyl-3-nitrobenzoic acidに関する追加情報

Research Brief on 5-Chloro-2-methyl-3-nitrobenzoic Acid (CAS: 154257-81-5) in Chemical and Biomedical Applications

5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 154257-81-5) is a nitrobenzoic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and pharmaceutical research. This compound, characterized by its chloro, methyl, and nitro functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug development, particularly in the design of novel antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of 5-Chloro-2-methyl-3-nitrobenzoic acid. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional approaches. The study emphasized the importance of optimizing reaction conditions, such as temperature and solvent choice, to minimize byproduct formation. These improvements are critical for large-scale production, particularly in the pharmaceutical industry where purity and yield are paramount.

In the realm of biomedical research, 5-Chloro-2-methyl-3-nitrobenzoic acid has shown promising activity as a precursor in the development of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of novel sulfonamide derivatives, which exhibited potent activity against drug-resistant bacterial strains, including MRSA. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could pave the way for new antibiotics. Additionally, its nitro group has been implicated in redox reactions that enhance its bioactivity, making it a valuable scaffold for further modifications.

Beyond antimicrobial applications, research has also explored the anti-inflammatory potential of 5-Chloro-2-methyl-3-nitrobenzoic acid. A recent preclinical study (2024) investigated its derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The findings suggested that certain derivatives could selectively inhibit COX-2 without affecting COX-1, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity highlights the compound's potential as a lead structure for developing safer anti-inflammatory therapies.

Despite these promising findings, challenges remain in the clinical translation of 5-Chloro-2-methyl-3-nitrobenzoic acid-based compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structural optimization and in vivo studies. However, the compound's versatility and demonstrated bioactivity make it a compelling candidate for continued research. Future directions may include exploring its applications in other therapeutic areas, such as oncology or neurodegenerative diseases, where its unique chemical properties could offer new avenues for drug discovery.

In conclusion, 5-Chloro-2-methyl-3-nitrobenzoic acid (CAS: 154257-81-5) represents a valuable chemical entity with broad potential in pharmaceutical and biomedical research. Recent studies have underscored its role as a synthetic intermediate and its promising biological activities, particularly in antimicrobial and anti-inflammatory applications. As research progresses, this compound is likely to remain a focal point for innovation in drug development, offering opportunities to address unmet medical needs. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to fully realize its therapeutic potential.

154257-81-5 (5-Chloro-2-methyl-3-nitrobenzoic acid) 関連製品

- 2959-74-2(Benzyldiphenylphosphine oxide)

- 898441-81-1(5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one)

- 2137785-82-9(2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid)

- 728864-79-7(5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride)

- 1797725-72-4(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one)

- 1864474-12-3((2,4,6-trifluorophenyl)methyl]hydrazine)

- 39910-65-1(2-azidopyridine)

- 917749-72-5(2-(4-Fluoro-benzylamino)-N-phenyl-acetamide)

- 1517347-10-2(1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)

- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)